2-[(1,2-Dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-1,2,3,4-tetrahydro-7-methoxy-1-oxo-8-isoquinolinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMID28394193-Compound-45 is a small molecular drug developed by Pfizer Inc. It is known for its potent inhibitory activity against the enhancer of zeste homolog 2 (EZH2) Y641N mutant, which is a key target in various cancers . The compound has shown significant antiproliferative activity, making it a promising candidate for cancer therapy .
Preparation Methods
The synthesis of PMID28394193-Compound-45 involves several steps. The key synthetic route includes the formation of a hydroxyphenyl coumarin hybrid derivative. The reaction conditions typically involve the use of specific catalysts and solvents to achieve high yield and purity . Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining the compound’s efficacy and safety.
Chemical Reactions Analysis
PMID28394193-Compound-45 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the compound’s functional groups, potentially altering its biological activity.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
PMID28394193-Compound-45 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the effects of EZH2 inhibition on various biochemical pathways.
Biology: The compound is used in cell culture studies to investigate its antiproliferative effects on cancer cells.
Mechanism of Action
The mechanism of action of PMID28394193-Compound-45 involves the inhibition of the EZH2 Y641N mutant. EZH2 is a catalytic subunit of the PRC2/EED-EZH2 complex, which methylates lysine residues on histone proteins, leading to transcriptional repression of target genes . By inhibiting EZH2, the compound prevents the methylation of histone proteins, thereby reactivating the expression of tumor suppressor genes and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
PMID28394193-Compound-45 is unique due to its high potency and specificity for the EZH2 Y641N mutant. Similar compounds include:
Tazemetostat: Another EZH2 inhibitor used in the treatment of follicular lymphoma.
DS-3201b: A compound in phase 2 clinical trials for T-cell leukemia. Compared to these compounds, PMID28394193-Compound-45 has shown higher efficacy in preclinical studies, making it a promising candidate for further development.
Properties
Molecular Formula |
C19H19N3O3 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
2-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-7-methoxy-1-oxo-3,4-dihydroisoquinoline-8-carbonitrile |
InChI |
InChI=1S/C19H19N3O3/c1-11-8-12(2)21-18(23)15(11)10-22-7-6-13-4-5-16(25-3)14(9-20)17(13)19(22)24/h4-5,8H,6-7,10H2,1-3H3,(H,21,23) |
InChI Key |
SJAPTZBKLVFZLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)CN2CCC3=C(C2=O)C(=C(C=C3)OC)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.